molecular formula C19H14N4OS2 B2547844 N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-3-carboxamide CAS No. 1797558-06-5

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-3-carboxamide

Cat. No.: B2547844
CAS No.: 1797558-06-5
M. Wt: 378.47
InChI Key: LEQLIXHTWNJCOM-UHFFFAOYSA-N
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Description

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H14N4OS2 and its molecular weight is 378.47. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

Research indicates the significance of thiophene derivatives in the synthesis of various heterocyclic compounds. Thiophene-based compounds have been utilized to produce a range of derivatives including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine, highlighting their versatility in chemical reactions and potential applications in developing pharmacologically active molecules (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial and Antitumor Activities

Compounds derived from thiophene and pyridine have shown promising antimicrobial and antitumor activities. For instance, pyrazolopyridine derivatives have been studied for their potential in treating various diseases, showing significant antioxidant, antitumor, and antimicrobial effects, which could pave the way for new therapeutic agents (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Histone Deacetylase Inhibition

The compound MGCD0103, a derivative closely related to N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-3-carboxamide, has been identified as a selective histone deacetylase (HDAC) inhibitor, offering potential therapeutic applications in cancer treatment through its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Corrosion Inhibition

Thiazole-based pyridine derivatives have also been explored for their corrosion inhibition properties, particularly for protecting mild steel in corrosive environments. This application is significant in industrial settings, where corrosion can lead to substantial material and financial losses. The efficiency of these compounds as corrosion inhibitors highlights their potential in materials science and engineering (Chaitra, Mohana, & Tandon, 2016).

Future Directions

The future directions for this compound could involve further development and evaluation of its biological activities. Compounds with similar structures have shown potential in various therapeutic areas, indicating that “N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-3-carboxamide” could also be explored for newer therapeutic possibilities .

Mechanism of Action

  • Mode of Action

    The mode of action of thiazole derivatives can vary greatly depending on the specific compound and its targets . Without specific information on “N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-3-carboxamide”, it’s difficult to provide a detailed explanation of its interaction with its targets.

  • Pharmacokinetics

    The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of thiazole derivatives can vary greatly depending on the specific compound . Without specific information on “this compound”, it’s difficult to provide a detailed outline of its ADME properties and their impact on bioavailability.

Properties

IUPAC Name

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS2/c24-18(14-7-9-25-11-14)21-15-5-3-13(4-6-15)17-12-26-19(23-17)22-16-2-1-8-20-10-16/h1-12H,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQLIXHTWNJCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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